molecular formula C11H13NO2 B15053061 (S)-4-(4-Methoxyphenyl)pyrrolidin-2-one

(S)-4-(4-Methoxyphenyl)pyrrolidin-2-one

Cat. No.: B15053061
M. Wt: 191.23 g/mol
InChI Key: YDVYLFOSWUPISL-SECBINFHSA-N
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Description

(S)-4-(4-Methoxyphenyl)pyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones It features a pyrrolidin-2-one core substituted with a 4-methoxyphenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-Methoxyphenyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and (S)-proline.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with (S)-proline in the presence of a suitable catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base intermediate is then subjected to cyclization under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-Methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

(S)-4-(4-Methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its chiral properties and ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers investigate its biological activity, including its effects on enzymes and receptors.

    Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-4-(4-Methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(4-Methoxyphenyl)pyrrolidin-2-one is unique due to its specific chiral configuration and the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(4S)-4-(4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)9-6-11(13)12-7-9/h2-5,9H,6-7H2,1H3,(H,12,13)/t9-/m1/s1

InChI Key

YDVYLFOSWUPISL-SECBINFHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CC(=O)NC2

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC2

Origin of Product

United States

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